Cas no 103886-92-6 (Phenol, 2-[(E)-(phenylimino)methyl]-)
![Phenol, 2-[(E)-(phenylimino)methyl]- structure](https://pt.kuujia.com/scimg/cas/103886-92-6x500.png)
103886-92-6 structure
Nome do Produto:Phenol, 2-[(E)-(phenylimino)methyl]-
Phenol, 2-[(E)-(phenylimino)methyl]- Propriedades químicas e físicas
Nomes e Identificadores
-
- Phenol, 2-[(E)-(phenylimino)methyl]-
- (E)-2-((phenylimino)methyl)phenol
- 2-(phenyliminomethyl)phenol
- salicylalaniline
- NSC-14880
- D92243
- SCHEMBL347861
- GBR-11840
- 779-84-0
- N-Salicylalaniline
- O-Cresol, .alpha.-phenyl imino-
- DTXSID001203180
- CHEMBL205927
- 2-[(E)-N-Phenylcarboximidoyl]phenol
- 31519-65-0
- (6E)-6-[(Phenylamino)methylene]-2,4-cyclohexadien-1-one
- Phenol, 2-((phenylimino)methyl)-
- CS-0085921
- NSC 68443
- Phenol, 2-[(phenylimino)methyl]-
- 2-Hydroxybenzaldehyde N-phenylimine
- 2-Hydroxybenzylideneaniline
- SCHEMBL12809869
- QIYHCQVVYSSDTI-GXDHUFHOSA-N
- beta-2-Salicylideneaniline
- STK825387
- AKOS002662755
- 2-[(Phenylimino)methyl]phenol #
- AKOS004906517
- SCHEMBL13325913
- SY049501
- N-(2-Hydroxybenzylidene)aniline
- 2-[(E)-(Phenylimino)methyl]phenol
- o-Hydroxy benzylidene aniline
- 2-[(phenylimino)methyl]phenol
- NSC-68443
- 2-((phenylimino)methyl)phenol
- N-(o-hydroxybenzylidene)aniline
- 6-(anilinomethylidene)cyclohexa-2,4-dien-1-one
- VS-13411
- NSC14880
- MFCD00020066
- Salicylideneaniline, 97%
- BDBM50185241
- .alpha.-(Phenylimino)-ortho-cresol
- DTXSID50870775
- DB-255832
- 2-hydroxybenzalaniline
- NSC 14880
- BBL036310
- Salicylidene aniline
- NSC68443
- 103886-92-6
- N-Salicylideneaniline
- Salicylideneaniline
-
- MDL: MFCD00020066
- Inchi: InChI=1S/C13H11NO/c15-13-9-5-4-6-11(13)10-14-12-7-2-1-3-8-12/h1-10,15H/b14-10+
- Chave InChI: QIYHCQVVYSSDTI-GXDHUFHOSA-N
- SMILES: C1=CC=C(C=C1)/N=C/C2=CC=CC=C2O
Propriedades Computadas
- Massa Exacta: 197.08413
- Massa monoisotópica: 197.084063974g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 15
- Contagem de Ligações Rotativas: 2
- Complexidade: 209
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 3.1
- Superfície polar topológica: 32.6Ų
Propriedades Experimentais
- PSA: 32.59
Phenol, 2-[(E)-(phenylimino)methyl]- Literatura Relacionada
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
103886-92-6 (Phenol, 2-[(E)-(phenylimino)methyl]-) Produtos relacionados
- 1761-56-4(2-Salicylideneaminophenol)
- 3230-51-1(4-{(E)-(4-methylphenyl)iminomethyl}phenol)
- 779-84-0(N-Salicylideneaniline)
- 588-53-4(4-Benzylideneaminophenol)
- 1361697-76-8(2,2',4',6'-Tetrachlorobiphenyl-4-ethylamine)
- 2137897-09-5(2-Cyclopropyl-1-(3-cyclopropyl-3-hydroxypyrrolidin-1-yl)ethan-1-one)
- 3018-28-8(hepta-1,4-dien-3-one)
- 1354408-45-9(1H-Pyrazole-5-carboxylic acid, 3-(4-fluoro-2-methoxyphenyl)-1-methyl-)
- 1261775-64-7(5-Bromo-2-cyanobenzylamine)
- 2757836-04-5(1-(Difluoromethyl)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclobutane-1-carboxylic acid)
Fornecedores recomendados
pengshengyue
Membro Ouro
CN Fornecedor
A granel

Taizhou Jiayin Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro Ouro
CN Fornecedor
Reagente
